3,3-Dichloroacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dichloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYODZVPUCNBWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023620 | |
| Record name | 3,3-Dichloropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-20-2 | |
| Record name | 3,3-dichloropropenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dichloropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dichloroprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,3 Dichloroacrylic Acid and Precursors
Convergent and Divergent Synthetic Strategies
Convergent and divergent syntheses represent two distinct approaches to constructing complex molecules. In the context of 3,3-dichloroacrylic acid, these strategies can be employed starting from simple halogenated precursors.
A plausible multi-step synthesis of this compound begins with the readily available industrial solvent, 1,1,2-trichloroethylene. The synthetic pathway likely involves an initial oxidation step to form an intermediate, which is then further transformed into the target acrylic acid derivative.
One potential route involves the oxidation of 1,1,2-trichloroethylene to produce dichloroacetyl chloride. This transformation can be achieved using an oxygen-containing gas at elevated temperatures and pressures, often in the presence of a free-radical initiator such as ultraviolet light or peroxide compounds. The resulting dichloroacetyl chloride is a key intermediate that can then be converted to this compound. While the direct conversion of dichloroacetyl chloride to this compound is not extensively detailed in readily available literature, it would likely proceed through a reaction that introduces the carboxylic acid functionality, possibly involving hydrolysis under controlled conditions to avoid unwanted side reactions.
Oxidation of 1,1,2-Trichloroethylene:
ClCH=CCl2 + [O] → Cl2CHCOCl
Formation of this compound:
Cl2CHCOCl → Cl2C=CHCOOH (This step would require a specific set of reagents and conditions to achieve the desired elimination and hydrolysis).
This synthetic approach leverages a common industrial feedstock, making it a potentially cost-effective route.
An alternative synthetic strategy could involve the reaction of tetrachloromethane with an electron-rich alkene like ethoxyethene. This approach would fall under the category of addition reactions to alkenes, followed by subsequent transformations.
While a direct, one-pot synthesis of this compound from these starting materials is not prominently described, a possible reaction pathway could involve the following conceptual steps:
Initial Reaction: A Lewis acid-catalyzed addition of tetrachloromethane to ethoxyethene could potentially form a chlorinated adduct.
Intermediate Transformation: This adduct would then need to undergo a series of reactions, including elimination and hydrolysis, to yield the final this compound.
The feasibility and efficiency of this route would be highly dependent on the specific reaction conditions and the stability of the intermediates formed.
Catalytic and Stereoselective Approaches to Dichloroacrylic Acid Derivatives
Modern synthetic chemistry increasingly relies on catalytic and stereoselective methods to enhance efficiency and control the three-dimensional arrangement of atoms in a molecule. For dichloroacrylic acid derivatives, such as esters, these approaches can offer significant advantages.
While specific catalytic and stereoselective syntheses for this compound are not widely reported, general principles of catalysis can be applied. For instance, transition-metal catalysts are often employed in cross-coupling and carbonylation reactions that could potentially be adapted for the synthesis of acrylic acid derivatives. Nickel-catalyzed reactions, for example, have been investigated for the synthesis of acrylates from CO2 and ethylene researchgate.netsemanticscholar.org.
Stereoselective synthesis would be particularly relevant for derivatives of this compound where chirality is introduced. However, for the parent acid, which is achiral, the focus of catalytic methods would be on improving reaction rates, yields, and selectivity towards the desired product over potential byproducts.
Optimized Reaction Conditions and Yield Enhancement in Preparative Synthesis
The optimization of reaction conditions is a critical aspect of any synthetic procedure, aiming to maximize the yield and purity of the product while minimizing reaction times and the use of expensive or hazardous reagents.
For the synthesis of acrylic acid and its derivatives, various factors can be optimized, including:
Catalyst: The choice of catalyst can significantly influence the reaction rate and selectivity. For related syntheses, various catalysts have been explored, including those based on selenium and iron-molybdate researchgate.netmaastrichtuniversity.nl.
Solvent: The solvent can affect the solubility of reactants and the stability of intermediates.
Temperature: Temperature control is crucial for managing reaction kinetics and preventing side reactions.
Reactant Ratios: Adjusting the stoichiometry of the reactants can drive the reaction towards the desired product.
Table 1: General Parameters for Optimization in Acrylic Acid Synthesis
| Parameter | Objective | Example from Related Syntheses |
| Catalyst | Increase reaction rate and selectivity | Selenium-modified microgels for acrolein oxidation maastrichtuniversity.nl |
| Solvent | Improve solubility and stabilize intermediates | Dioxane used in the oxidation of acrolein maastrichtuniversity.nl |
| Temperature | Control reaction kinetics | 50 °C for acrolein oxidation maastrichtuniversity.nl |
| Reactant Concentration | Maximize product formation | Optimization of Se-concentration in microgels maastrichtuniversity.nl |
High-yield synthesis of acrylic acid from bio-based sources, such as lactic acid, has also been a focus of research, demonstrating the potential for sustainable production methods renewable-carbon.euumn.edu. These studies often involve catalytic processes where optimization of reaction conditions leads to quantitative yields renewable-carbon.euumn.edu. While not directly focused on this compound, the principles of reaction optimization are transferable.
Chemical Reactivity and Mechanistic Investigations of 3,3 Dichloroacrylic Acid
Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in 3,3-dichloroacrylic acid is susceptible to addition reactions, a characteristic feature of unsaturated compounds. ascent-acrylate.com The electron-withdrawing nature of the two chlorine atoms and the carboxyl group polarizes the double bond, making it reactive towards certain reagents.
For instance, the reaction of this compound with triphenylphosphine (B44618) has been investigated. This reaction leads to the formation of 1,2-bis(triphenylphosphoniochlorido)ethane. researchgate.netpleiades.online This transformation involves the addition of triphenylphosphine across the double bond.
In a related context, the enzymatic dehalogenation of cis-3-chloroacrylic acid, a similar compound, proceeds via the conjugate addition of water. nih.gov This highlights the susceptibility of the double bond in such structures to nucleophilic attack. While not directly about this compound, it provides insight into the reactivity of the α,β-unsaturated system.
Carboxyl Group Transformations
The carboxyl group of this compound can undergo typical reactions such as esterification and amidation. vulcanchem.com
Esterification Reactions
Esterification of this compound can be achieved by reacting it with alcohols. ascent-acrylate.comnih.gov This process is a standard method for converting carboxylic acids into esters. nih.gov For example, the reaction of this compound with an alcohol in the presence of an acid catalyst would yield the corresponding 3,3-dichloroacrylate ester. While specific studies on the esterification of this compound are not extensively detailed in the provided results, the general principles of esterification of carboxylic acids are well-established. nih.govnih.gov One common method involves using a dehydrating agent or an acid catalyst to drive the reaction towards the ester product. nih.gov
A general procedure for esterification involves dissolving the carboxylic acid in a mixture of an alcohol and a catalyst, such as hydrochloric acid, and maintaining the solution at a specific temperature to achieve complete conversion. nih.gov
Amidation Reactions
Amidation of this compound involves its reaction with amines to form amides. vulcanchem.com Primary and secondary amines can react with carboxylic acid derivatives, like acyl chlorides which can be formed from this compound, to produce substituted amides. tardigrade.inlibretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism. pressbooks.pubchemguide.co.uk
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid derivative, leading to a tetrahedral intermediate. pressbooks.pubchemguide.co.uk This intermediate then collapses, eliminating a leaving group (like a chloride ion if an acyl chloride is used) to form the amide. chemguide.co.uk The use of coupling agents can also facilitate the direct amidation of carboxylic acids. researchgate.net Enzymatic methods for amide bond formation have also been developed, offering a sustainable alternative. mdpi.com
Nucleophilic Substitution Reactions Involving Halogen Atoms
The chlorine atoms attached to the carbon-carbon double bond in this compound are subject to nucleophilic substitution, although this is more complex than typical SN2 reactions due to the vinylic position of the halogens. matanginicollege.ac.inmasterorganicchemistry.com
Reactions with Aliphatic Amines and Amides, including Primary and Secondary Amines
The reaction of derivatives of this compound with aliphatic amines has been a subject of detailed study. For instance, the reaction of 2-acetylamino-3,3-dichloroacrylic-N-acetylamide with aliphatic primary amines primarily yields 2-acetylamino-2-(substituted amino)-3,3-dichloropropionamides. researchgate.netjst.go.jp This outcome is notably different from the reaction with secondary amines, which leads to the formation of oxazole (B20620) derivatives. researchgate.netjst.go.jp These products can also be synthesized by the addition of primary and secondary amines to 2-acetylamino-3,3-dichloroacrylamide. researchgate.netjst.go.jp
The mechanism of these reactions is proposed to involve the initial addition of the amine to the carbon-carbon double bond. researchgate.netjst.go.jp In the case of primary amines, this leads to the saturated propionamide (B166681) derivative. researchgate.netjst.go.jp With secondary amines, a subsequent cyclization reaction occurs to form the oxazole ring. researchgate.net
Table 1: Reaction of 2-Acetylamino-3,3-dichloroacrylic Acid Derivatives with Aliphatic Amines researchgate.netjst.go.jp
| Reactant | Amine Type | Major Product |
| 2-Acetylamino-3,3-dichloroacrylic-N-acetylamide | Primary | 2-Acetylamino-2-(substituted amino)-3,3-dichloropropionamides |
| 2-Acetylamino-3,3-dichloroacrylic-N-acetylamide | Secondary | Oxazole derivatives |
| 2-Acetylamino-3,3-dichloroacrylamide | Primary/Secondary | 2-Acetylamino-2-(substituted amino)-3,3-dichloropropionamides |
Double Addition-Elimination Processes with Sulfhydryl Groups
This compound has been explored as a linker for modifying peptides and proteins through reactions with sulfhydryl groups. mpg.de This involves a double addition-elimination reaction with the thiol groups of cysteine residues. mpg.de The process is believed to occur via the addition of the thiolate to the carbon atom bearing the chlorine atoms, followed by the elimination of a chloride ion. mpg.de This sequence can happen twice, leading to the substitution of both chlorine atoms. mpg.de
This type of reaction is valuable in bioconjugation chemistry for creating stable linkages between molecules. thermofisher.com The reactivity of the dichloroacrylic acid moiety allows for site-selective modification of biomolecules containing accessible disulfide bonds that can be reduced to free sulfhydryl groups. mpg.dethermofisher.com
Intramolecular Cyclization and Rearrangement Pathways
The structural characteristics of this compound and its derivatives facilitate a variety of intramolecular reactions, leading to the formation of diverse cyclic and rearranged products. These transformations are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures.
Fries Transposition of Dichloro Acrylic Esters
The Fries rearrangement, a classic acid-catalyzed reaction, transforms a phenolic ester into a hydroxy aryl ketone. wikipedia.orgtestbook.com In the context of this compound, its ester derivatives, particularly dichloroacrylic esters, undergo this transposition to yield corresponding dichloroketones. mdpi.commdpi.com This reaction is a key step in the synthesis of various heterocyclic compounds. mdpi.com The mechanism involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, a process that can be influenced by reaction conditions to favor either ortho or para substitution. wikipedia.orgtestbook.com Lewis acids like aluminum chloride are commonly employed as catalysts to facilitate the formation of an acylium ion intermediate, which then partakes in an electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org
The general transformation can be represented as follows:
Starting Material: Phenyl dichloroacrylate
Reaction: Fries Rearrangement (catalyzed by a Lewis acid, e.g., AlCl₃)
Product: Hydroxyaryl dichloromethyl ketone
Base-Catalyzed Cycloelimination to Heterocyclic Scaffolds (e.g., 2-Chlorochromones)
Following the Fries rearrangement of dichloro acrylic esters to form dichloroketones, a subsequent base-catalyzed cycloelimination reaction can be employed to construct heterocyclic scaffolds. mdpi.commdpi.com A prominent example is the synthesis of 2-chlorochromones. The dichloroketone intermediate, upon treatment with a base, undergoes an intramolecular cyclization followed by the elimination of hydrogen chloride, leading to the formation of the chromone (B188151) ring system with a chlorine substituent at the 2-position. mdpi.commdpi.com This method provides a valuable route to 2-halochromones, which are important precursors for further synthetic elaborations. mdpi.com
The synthesis of 2-chlorochromone from a phenol (B47542) derivative illustrates this two-step sequence:
Esterification: Phenol is reacted with this compound to form the corresponding dichloro acrylic ester. mdpi.commdpi.com
Fries Rearrangement: The ester undergoes a Fries transposition to yield a dichloroketone. mdpi.commdpi.com
Cycloelimination: The dichloroketone is treated with a base to afford the 2-chlorochromone. mdpi.commdpi.com
Divergent Synthetic Routes to Flavones versus Aurones based on Halogen Identity
The identity of the halogen atom in the starting materials derived from dihaloacrylic acids can direct the synthetic pathway towards either flavones or aurones, two distinct classes of flavonoids. Research has shown that while 2-chlorochromones, derived from this compound, are effective precursors for flavones, the analogous 2-bromochromones can lead to the formation of aurones. mdpi.com An attempted preparation of a 2-bromochromone from a dibromoketone resulted in an intermediate that, upon coupling with boronic acids, yielded aurones. mdpi.com This divergence highlights the subtle yet crucial role of the halogen's nature in determining the outcome of these cyclization and coupling sequences.
| Precursor | Resulting Flavonoid Class |
| 2-Chlorochromone | Flavones mdpi.com |
| 2-Bromochromone Intermediate | Aurones mdpi.com |
Cross-Coupling and Catalytic Transformations
Palladium-Catalyzed Cross-Coupling of Derived Halochromones (e.g., Suzuki-Miyaura Reaction)
The 2-halochromones synthesized from this compound derivatives serve as valuable substrates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl groups at the 2-position of the chromone core, providing a versatile method for the synthesis of flavones. mdpi.com Despite the general understanding that aryl chlorides are less reactive than bromides and iodides in Suzuki-Miyaura couplings, the reaction of 2-chlorochromone with arylboronic acids under standard conditions has been shown to proceed in good yields. mdpi.com The catalytic cycle typically involves the oxidative addition of the halochromone to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the flavone (B191248) product and regenerate the palladium(0) catalyst. mdpi.comnih.gov
Role as a Product in Complex Oxidative Degradation Processes (e.g., Nicotine (B1678760) Oxidation)
This compound has been identified as a product in the complex oxidative degradation of nicotine. coresta.org Specifically, studies on the oxidation of nicotine with sodium hypochlorite (B82951) have shown that the nicotine molecule can be cleaved at various points, leading to a multitude of products. coresta.org One of the identified pathways involves the oxidation of the C-2' position of nicotine, which leads to the formation of nicotyrine (B1666902) as an intermediate. Further oxidation of nicotyrine can then yield this compound. coresta.org Another pathway leading to this compound involves the oxidation of the N-methyl group, which, after loss of the carbon atom, forms myosmine (B191914). Subsequent oxidation of myosmine via inferred chlorinated pyrrole (B145914) intermediates can also afford this compound. coresta.org
Computational and Theoretical Studies of Reaction Mechanisms
Computational and theoretical investigations into the reaction mechanisms of this compound are not extensively documented in publicly available scientific literature. However, significant theoretical work has been conducted on the closely related compounds, cis- and trans-3-chloroacrylic acid, particularly concerning their enzymatic degradation. These studies, primarily employing Density Functional Theory (DFT), offer valuable insights into the mechanistic pathways of dehalogenation reactions, which are analogous to potential reactions of this compound.
Theoretical models, specifically using the B3LYP density functional theory method, have been instrumental in elucidating the reaction mechanism of cis-3-chloroacrylic acid dehalogenase (cis-CaaD). nih.govnih.gov These studies have analyzed both the uncatalyzed and the enzyme-catalyzed hydrolytic dehalogenation of cis-3-chloroacrylic acid, which results in the formation of malonate semialdehyde and hydrochloric acid. nih.govnih.gov
For the uncatalyzed reaction, theoretical calculations show excellent agreement with experimentally determined rates, indicating that the nucleophilic attack of a water molecule at the C-2 carbon and the subsequent release of the chloride ion occur in a single, concerted step. nih.gov
In the enzymatic reaction catalyzed by cis-CaaD, computational models of the active site, comprising as many as 159 atoms, have been constructed to understand the catalytic mechanism. nih.govnih.gov These models suggest that the enzymatic nucleophilic attack and the dehalogenation also proceed in a single step. nih.gov A key finding from these theoretical studies is the role of specific amino acid residues within the enzyme's active site. For instance, Glu-114 is identified as the catalytic base that activates the attacking water molecule. nih.gov Interestingly, the residue Pro-1 is proposed to act as a shuttle, transferring a proton from the water molecule to Glu-114. nih.gov
The significance of these active-site residues is underscored by the substantial rate enhancement observed in the enzymatic reaction compared to the uncatalyzed process. Both cis-CaaD and the corresponding enzyme for the trans-isomer, trans-CaaD, lower the reaction barrier from approximately 33 kcal/mol to about 16-17 kcal/mol.
The table below summarizes key energetic data obtained from these computational studies on 3-chloroacrylic acid isomers, providing a comparative view of the uncatalyzed and enzyme-catalyzed reactions.
| Reaction | System | Computational Method | Calculated Parameter | Value (kcal/mol) |
| Dehalogenation of trans-3-chloroacrylic acid | Uncatalyzed | Experimental | Reaction Barrier | ~33.3 |
| Dehalogenation of trans-3-chloroacrylic acid | CaaD-catalyzed | Experimental | Reaction Barrier | 16.6 |
| Dehalogenation of cis-3-chloroacrylic acid | Enzymatic (cis-CaaD) | DFT (B3LYP) | Reaction Barrier | 22.3 |
| Dehalogenation of cis--3-chloroacrylic acid | Enzymatic (cis-CaaD) with solvation (ε = 4) | DFT (B3LYP) | Reaction Barrier | 21.9 |
| Dehalogenation of cis-3-chloroacrylic acid | Enzymatic (cis-CaaD) with solvation (ε = 80) | DFT (B3LYP) | Reaction Barrier | 21.7 |
| Dehalogenation of cis-3-chloroacrylic acid | Enzymatic (cis-CaaD) | DFT (B3LYP) | Reaction Enthalpy | -33.6 |
| Dehalogenation of cis-3-chloroacrylic acid | Enzymatic (cis-CaaD) with solvation (ε = 4) | DFT (B3LYP) | Reaction Enthalpy | -36.9 |
| Dehalogenation of cis-3-chloroacrylic acid | Enzymatic (cis-CaaD) with solvation (ε = 80) | DFT (B3LYP) | Reaction Enthalpy | -38.3 |
Synthesis and Functional Characterization of 3,3 Dichloroacrylic Acid Derivatives
Design and Synthesis of Halogenated Acrylic Acid Analogs
The synthesis of 3,3-dichloroacrylic acid can be achieved through several methods, including the direct chlorination of acrylic acid vulcanchem.com. Another significant route involves the Favorsky rearrangement of 1,1,3,3-tetrachloroacetone (B41711) researchgate.net. This rearrangement is a key method for producing 3,3-dihaloacrylic acids from corresponding tetrahalo ketones researchgate.net.
Comparative Analysis with 3,3-Dibromoacrylic Acid and Other Dihaloacrylic Acids
The chemical behavior of this compound is often best understood in comparison to its halogenated analogs, particularly 3,3-dibromoacrylic acid. While structurally similar, the difference in the halogen atom (chlorine vs. bromine) leads to remarkable divergences in reaction outcomes.
A prime example of this is seen in the synthesis of flavonoids. Research has shown that the reaction of phenols with precursors derived from this compound leads specifically to the formation of flavones. In stark contrast, when 3,3-dibromoacrylic acid is used under similar conditions, the reaction yields aurones, an isomeric class of flavonoids mdpi.comrsc.orgebi.ac.uk. The exact rationale for this halogen-dependent divergence remains a subject of speculation but is thought to be related to the differing reactivity and leaving group ability of the halogen atoms, which influences the pathway of the intramolecular cyclization .
The Favorsky rearrangement of various tetrahalo ketones demonstrates that while 1,1,3,3-tetrachloroacetone yields this compound, the corresponding tetrabromo and tetraiodo ketones also undergo rearrangement to produce their respective 3,3-dihaloacrylic acids researchgate.net. However, the reaction with tetrachloro ketones tends to produce a larger number of by-products compared to the bromo and iodo analogs researchgate.net.
Table 1: Halogen-Dependent Synthesis of Flavonoid Scaffolds
| Dihaloacrylic Acid Precursor | Major Product Class |
|---|---|
| This compound | Flavones mdpi.comebi.ac.uk |
| 3,3-Dibromoacrylic Acid | Aurones mdpi.comrsc.org |
Synthesis of Amide and Ester Derivatives
The electrophilic nature of the carbon-carbon double bond in this compound and its derivatives makes it a valuable substrate for the synthesis of various amide and ester compounds, including important heterocyclic systems.
Formation of α,α-Diamino Acid Derivatives
The reaction of derivatives of this compound with amines provides a pathway to α,α-diamino acid derivatives. Specifically, research has shown that reacting 2-acylamino-3,3-dichloro-N-acylacrylamides with aliphatic primary amines results in the formation of 2-acetylamino-2-(substituted amino)-3,3-dichloropropionamides as the major products beilstein-journals.org. These compounds are effectively precursors to α,α-diamino acids, which are of interest in peptide and medicinal chemistry. The addition of the primary amine across the double bond, followed by tautomerization, leads to the stable diamino product beilstein-journals.org.
Preparation of Oxazole-4-Carboxamides and Related Heterocycles
The reaction of this compound derivatives can be directed towards the synthesis of heterocyclic compounds. When 2-acylamino-3,3-dihalo-N-acylacrylamides are treated with aliphatic secondary amines, a different reaction pathway is observed compared to primary amines beilstein-journals.org. Instead of forming simple addition products, the reaction proceeds via an intramolecular cyclization to yield 2-substituted-5-(substituted amino)oxazole-4-N-acylcarboxamides beilstein-journals.org. This cyclization is a powerful method for constructing the oxazole (B20620) ring system, a common scaffold in pharmacologically active molecules. The mechanism involves nucleophilic attack by the secondary amine, followed by displacement of a chlorine atom and subsequent ring closure by the amide oxygen beilstein-journals.org. Further studies have explored the synthesis of other oxazole derivatives, such as 5-sulfonyl-1,3-oxazole-4-carboxylates, from precursors like α-benzamido-β,β-dichloroacrylic acid fujifilm.com.
Table 2: Amine-Dependent Product Formation from this compound Derivatives
| Reactant | Amine Type | Major Product Type | Reference |
|---|---|---|---|
| 2-Acylamino-3,3-dichloro-N-acylacrylamide | Primary Amine | α,α-Diamino Acid Derivative beilstein-journals.org | beilstein-journals.org |
| 2-Acylamino-3,3-dichloro-N-acylacrylamide | Secondary Amine | Oxazole-4-Carboxamide beilstein-journals.org | beilstein-journals.org |
Flavonoid and Aurone Scaffolds Derived from this compound Precursors
As previously noted, this compound is a key building block in a divergent synthetic strategy for producing flavonoids. The process typically involves an initial esterification of a phenol (B47542) with this compound ascent-acrylate.com. This is followed by a Fries rearrangement to form a ketone intermediate. The subsequent cyclization of this intermediate, which contains the dichlorovinyl group, leads to the formation of a 2-chlorochromone ebi.ac.ukascent-acrylate.com. Chromones are the core structure of flavones. This 2-chloro substituent can then be used in further cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various aryl groups and build a diverse library of flavones ascent-acrylate.com. This synthetic route provides a reliable and direct method for accessing flavone (B191248) scaffolds, which are widely studied for their biological activities .
Polymeric Materials Incorporating this compound Moieties
Beyond its use in synthesizing small molecules, this compound serves as a valuable monomer in polymer science. The polymerization of this acid leads to materials with unique properties conferred by the presence of the gem-dichloro groups on the polymer backbone.
These polymers find significant application in the formulation of high-performance protective coatings. The inclusion of this compound moieties provides enhanced resistance to chemicals, abrasion, and weathering, making these coatings suitable for harsh industrial environments or on outdoor structures.
Another key application is in the textile industry for the production of specialty polyesters. When polymers based on this compound are incorporated into textile treatments, they can impart improved resistance to stains, water, and wrinkles, thereby enhancing the durability and performance of fabrics for clothing and upholstery. Furthermore, polymers synthesized from this acid have potential use in water treatment, where they can function as flocculants or coagulants. The charged groups on the polymer chains can interact with impurities, causing them to aggregate and settle out of the water.
Polymers for High-Performance Protective Coatings
The polymerization of this compound yields polymers utilized in the formulation of high-performance protective coatings. ascent-acrylate.com The distinct molecular structure of polymers based on this compound imparts enhanced resistance to chemicals, weathering, and abrasion. ascent-acrylate.com This makes them particularly suitable for applications where the coated surface must endure harsh environmental conditions, such as in industrial settings or on outdoor structures. ascent-acrylate.com
The inclusion of chlorine atoms in the polymer backbone is a critical factor in achieving this high level of performance. In the broader field of acrylic resins, functional groups on the polymer chains are known to improve properties like adhesion and chemical resistance. specialchem.com The film-forming process, where polymer particles coalesce into a continuous film, is essential for developing the cohesive strength required for a protective coating. google.com The performance of such coatings is evaluated based on several key metrics, including corrosion resistance, durability, and adhesion to the substrate.
Research findings indicate that the unique structure of this compound-based polymers can provide significant improvements in these areas. While specific performance data for a standardized poly(this compound) coating is proprietary to manufacturers, the following table outlines the typical parameters used to evaluate high-performance protective coatings intended for harsh environments.
Interactive Table: Key Performance Indicators for High-Performance Protective Coatings Explore the data to understand the metrics used to evaluate these specialized coatings.
| Performance Metric | Test Method (Example) | Value for Standard Epoxy Coating | Value for High-Performance Coating (Illustrative) | Significance |
| Corrosion Rate | ASTM B117 (Salt Spray) | 150 µm/year | < 10 µm/year | Lower value indicates superior protection against corrosion. |
| Abrasion Resistance | ASTM D4060 (Taber Abrasion) | 50-100 mg loss | < 20 mg loss | Lower mass loss signifies higher durability and resistance to wear. |
| Chemical Resistance | ASTM D1308 (Spot Test) | Good | Excellent | Indicates the ability to withstand exposure to various industrial chemicals without degradation. |
| Adhesion (Pull-Off) | ASTM D4541 | 500 psi | > 1000 psi | Higher value shows a stronger bond between the coating and the substrate. |
| UV Resistance | ASTM G154 (QUV) | Color change, chalking | Minimal change | Demonstrates stability and aesthetic longevity when exposed to sunlight. |
Monomers for Advanced Adhesive Formulations
In the field of adhesive technology, monomers derived from this compound serve as building blocks for the development of strong-bonding adhesives. ascent-acrylate.com The incorporation of this functional monomer into an adhesive formulation is a key area of research, as the dichloro-substitution on the acrylic acid backbone can significantly modify the final properties of the adhesive. ascent-acrylate.com
The role of the this compound monomer can be compared to that of other "hard monomers," such as acrylonitrile, which are known to increase the glass transition temperature (Tg) and improve heat and chemical resistance in acrylic adhesives. mdpi.com The balance between "hard" and "soft" monomers in a formulation is crucial for achieving the desired balance of adhesion and cohesion. mdpi.com Key properties influenced by the monomer composition include tack (initial stickiness), shear strength (resistance to internal slippage), and peel strength (resistance to being pulled away from a surface). ascent-acrylate.com Monomers derived from this compound can enhance these characteristics, leading to more robust and durable adhesive bonds. ascent-acrylate.comvulcanchem.com
Research has also shown that the purity of functional monomers is critical to performance, as impurities can interfere with the chemical bonding mechanisms that ensure a durable bond. nih.gov The following table presents typical properties evaluated in advanced adhesive formulations. The values are illustrative and represent the target characteristics for high-strength industrial adhesives.
Interactive Table: Characteristic Properties of Advanced Adhesive Formulations Click on the headers to sort and compare the typical performance data for industrial adhesives.
| Adhesive Property | Test Method (Example) | Typical Value Range for General-Purpose Adhesive | Target Value Range for Advanced Formulation | Property Significance |
| Peel Adhesion | ASTM D3330 | 10 - 20 N/25mm | > 30 N/25mm | Measures the force required to peel the adhesive from a substrate. |
| Static Shear Strength | ASTM D3654 | 100 - 500 hours | > 1000 hours | Indicates the adhesive's ability to hold a load over time without slipping. |
| Tack (Loop Tack) | ASTM D6195 | 5 - 10 N | > 10 N | Measures the immediate "grab" or stickiness of the adhesive upon contact. |
| Glass Transition (Tg) | DSC Analysis | 0 to 30 °C | > 30 °C | A higher Tg, contributed by hard monomers, often correlates with better heat resistance. mdpi.com |
| Chemical Resistance | Immersion Test | Moderate | High | Reflects the adhesive's ability to maintain its bond when exposed to solvents or chemicals. |
Applications of 3,3 Dichloroacrylic Acid in Advanced Research Disciplines
Strategic Building Block in Complex Organic Synthesis
3,3-Dichloroacrylic acid serves as a valuable and versatile building block in the field of organic synthesis, enabling chemists to construct more complex molecules with specific, tailored properties. ascent-acrylate.com Its unique structure, featuring two chlorine atoms on the third carbon of an acrylic acid framework (Cl2C=CHCOOH), provides multiple reactive sites for a variety of chemical transformations. ascent-acrylate.com
Through reactions such as esterification, amidation, and addition reactions, a diverse range of derivatives can be synthesized. ascent-acrylate.com The presence of the dichloro-vinyl group allows for further functionalization, making it a key intermediate in the development of novel synthetic pathways for complex organic compounds. ascent-acrylate.com For instance, it can be involved in the synthesis of other chemical intermediates, which in turn are used in the production of pharmaceuticals and agrochemicals. ontosight.ai The reactivity of its acid chloride form is particularly notable, undergoing reactions like hydrolysis, esterification with alcohols, and amidation with amines to form a variety of derivatives.
The synthesis of this compound itself can be achieved through a multi-step process, often starting from compounds like 1,1,2-trichloroethylene or through the chlorination of acrylic acid to form 2,3-dichloropropionic acid, which is then dehydrochlorinated. ascent-acrylate.comgoogle.com This accessibility further enhances its utility as a foundational component in synthetic chemistry.
Role in Functional Material Science and Polymer Chemistry
The distinct chemical architecture of this compound lends itself to applications in material science, particularly in the synthesis of specialized polymers. ascent-acrylate.com Its ability to undergo polymerization allows for the creation of polymers with unique thermal and mechanical properties.
Modification of Material Properties in Coatings and Adhesives
One of the primary applications of this compound-based polymers is in the formulation of high-performance protective coatings and adhesives. ascent-acrylate.com The incorporation of this monomer into polymer chains can significantly enhance the material's resistance to chemicals, abrasion, and weathering. ascent-acrylate.com This makes these polymers particularly suitable for applications where surfaces are exposed to harsh environmental conditions, such as in industrial settings or on outdoor structures. ascent-acrylate.com
In the context of adhesives, polymers derived from chloro-substituted acrylic acids can provide improved bonding strength and flexibility. The chlorine atoms in the polymer structure can also serve as sites for further functionalization, allowing for the design of polymers with specific characteristics tailored for targeted applications in coatings, adhesives, and sealants. The modification of surfaces with acrylic groups can enhance adhesion properties and chemical reactivity, a principle that is applied in various coating technologies.
Bioconjugation and Chemical Biology Applications
The field of bioconjugation, which involves the linking of molecules to proteins and other biomolecules, has seen a surge in the development of site-selective modification techniques. nih.govcam.ac.uk These methods are crucial for a wide range of applications, from basic biological studies to the development of novel therapeutics. nih.gov While direct research on this compound in this specific context is limited, its structural motifs are relevant to the broader strategies employed in biomolecule modification.
Development of Site-Selective Linker Systems for Peptides and Proteins
Site-selective modification of proteins allows for the installation of specific functionalities at predetermined locations on a protein's surface. nih.gov This is often achieved by targeting the unique reactivity of certain amino acid residues, such as cysteine, or by incorporating unnatural amino acids with bio-orthogonal reactive handles. ox.ac.ukcore.ac.uk
In the synthesis of peptides, various linker systems are employed to attach the growing peptide chain to a solid support. biotage.com The choice of linker is critical as it determines the conditions under which the final peptide can be cleaved from the resin and whether it will have a C-terminal acid or amide. biotage.comnih.gov For instance, Rink amide resin is commonly used for synthesizing peptide amides. biotage.comnih.gov While this compound itself is not a standard linker, its derivative, 3,3-dibromoacrylic acid, has been noted for its potential in coupling reactions with dyes and chromophores, suggesting the utility of dihaloacrylic acids in creating functionalized molecules for bioconjugation. mpg.de
Strategies for Biomolecule Modification and Functionalization
The ultimate goal of many bioconjugation strategies is to modify and functionalize biomolecules to study their biological roles or to create new therapeutic agents. nih.gov This can involve attaching fluorescent dyes for imaging, conjugating potent drugs to antibodies to create antibody-drug conjugates (ADCs), or installing post-translational modifications to understand their effects. nih.govcore.ac.uk
The development of chemical tools for these modifications is an active area of research. ox.ac.uk This includes the use of various reagents and catalysts, often involving transition metals, to achieve high selectivity. nih.gov The principles of targeting specific amino acids, like the nucleophilic cysteine, or introducing unnatural amino acids with unique reactive groups are central to these strategies. ox.ac.uk The reactivity of compounds like 2-chloroacrylic acid as a reagent for the modification of proteins highlights the potential of halogenated acrylic acids in this domain. ontosight.ai
Advanced Analytical and Spectroscopic Characterization Methodologies
Elucidation of Molecular Structure using Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of 3,3-Dichloroacrylic acid, as well as for gaining structural insights through the analysis of its fragmentation patterns. In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. wpmucdn.com Consequently, the molecular ion peak will appear as a cluster of peaks: M⁺• (containing two ³⁵Cl atoms), [M+2]⁺• (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺• (containing two ³⁷Cl atoms). The expected intensity ratio for this cluster is approximately 9:6:1, which serves as a clear indicator for the presence of two chlorine atoms in the molecule.
Fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org Expected fragmentation patterns for this compound include the loss of a hydroxyl radical (•OH), a carboxyl radical (•COOH), or chlorine atoms.
Table 1: Expected Mass Spectrometry Data for this compound
| Fragment Ion | Description of Loss | Expected m/z (for ³⁵Cl) |
|---|---|---|
| [C₃H₂Cl₂O₂]⁺• | Molecular Ion (M⁺•) | 140 |
| [C₃H₂³⁵Cl³⁷ClO₂]⁺• | M+2 Isotope Peak | 142 |
| [C₃H₂³⁷Cl₂O₂]⁺• | M+4 Isotope Peak | 144 |
| [C₃H₂Cl₂O]⁺ | Loss of •OH (M-17) | 123 |
| [C₂H₂Cl₂]⁺• | Loss of •COOH (M-45) | 95 |
| [C₃H₂ClO₂]⁺ | Loss of •Cl (M-35) | 105 |
This interactive table summarizes the primary ions anticipated in the electron ionization mass spectrum of this compound, based on its structure and typical fragmentation behavior of related compounds.
Structural Assignment via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise atomic connectivity of this compound. Both ¹H (proton) and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule: the vinyl proton and the carboxylic acid proton.
Carboxylic Acid Proton (-COOH): This proton is acidic and typically appears as a broad singlet far downfield. Its chemical shift is sensitive to concentration, temperature, and solvent, but is generally found in the 10.0-13.2 ppm range. orgchemboulder.com
Vinyl Proton (=CH-): This proton is attached to an sp²-hybridized carbon. Its chemical environment is influenced by the adjacent electron-withdrawing carboxylic acid group and the dichlorovinyl group (Cl₂C=). This deshielding effect is expected to shift the signal downfield compared to a standard vinyl proton, likely appearing as a sharp singlet in the range of 6.5-7.5 ppm.
¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum of this compound should display three signals, one for each chemically distinct carbon atom.
Carbonyl Carbon (-C =O): The carbon of the carboxylic acid group is highly deshielded and is expected to resonate at the low-field end of the spectrum, typically in the 165-175 ppm region. libretexts.org
Dichlorinated Vinyl Carbon (Cl₂C =): This sp² carbon is bonded to two electronegative chlorine atoms, which will cause a significant downfield shift. Its resonance is predicted to be in the 130-140 ppm range.
Protonated Vinyl Carbon (=C H-): This sp² carbon, bonded to a hydrogen and the carboxylic acid group, will also appear in the alkene region of the spectrum, estimated to be between 125-135 ppm. libretexts.org
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Vinyl (-CH=) | Singlet | 6.5 - 7.5 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 175 |
| Dichlorinated Vinyl (Cl₂C=) | 130 - 140 |
These interactive tables provide the anticipated chemical shifts for the protons and carbons in this compound based on established NMR principles and data from analogous structures.
Vibrational Analysis through Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations.
Infrared (IR) Spectroscopy An IR spectrum reveals vibrations that cause a change in the molecule's dipole moment. For this compound, several characteristic absorption bands are expected:
O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.org
C-H Stretch: A sharp, medium-intensity band from the vinyl C-H bond should appear just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹. vscht.cz
C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl group stretch is expected around 1700-1725 cm⁻¹. The conjugation with the C=C double bond slightly lowers this frequency compared to a saturated carboxylic acid. udel.edu
C=C Stretch: A medium-intensity band for the carbon-carbon double bond stretch is expected in the 1620-1640 cm⁻¹ region.
C-Cl Stretches: Strong absorptions corresponding to the stretching of the two C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹. uc.edu
Raman Spectroscopy Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It serves as a complementary technique to IR. For this compound, the more symmetric and less polar bonds will produce strong Raman signals. The C=C double bond and the C-Cl bonds, in particular, are expected to be strongly Raman-active. The C=O stretch will be visible in both IR and Raman spectra, but it is typically much stronger in the IR.
Table 4: Principal Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | IR Intensity | Raman Intensity |
|---|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad | Weak |
| C-H Stretch | Alkene | 3050 - 3100 | Medium | Medium |
| C=O Stretch | Carbonyl | 1700 - 1725 | Strong | Medium |
| C=C Stretch | Alkene | 1620 - 1640 | Medium | Strong |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong | Weak |
This interactive table outlines the key vibrational modes for this compound and their expected intensities in IR and Raman spectra.
Chromatographic Separations and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is a highly suitable method for the analysis of this compound.
Stationary Phase: A nonpolar column, such as an octadecylsilane (B103800) (ODS or C18) column, is typically used. osha.gov
Mobile Phase: A polar mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) is employed. To ensure good retention and sharp peak shape for the acidic analyte, the mobile phase is acidified (e.g., with 0.1% phosphoric acid or formic acid). This ion suppression technique protonates the carboxylic acid, making it less polar and allowing it to interact more strongly with the stationary phase. osha.govsielc.com
Detection: The conjugated system (C=C-C=O) in this compound allows for sensitive detection using an ultraviolet (UV) detector, typically at a wavelength between 205 and 220 nm. osha.gov
Gas Chromatography (GC) GC, often coupled with a Mass Spectrometer (GC-MS), can also be used for analysis.
Stationary Phase: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (PEG) phase (e.g., FFAP or INNOWAX), is preferred for analyzing polar carboxylic acids. google.comscitepress.org
Sample Preparation: Direct injection may be possible, but to improve volatility and peak shape, derivatization to a more volatile ester (e.g., a methyl or ethyl ester) may be performed prior to analysis.
Detection: A Flame Ionization Detector (FID) provides general quantification, while a Mass Spectrometer (MS) allows for positive identification of the compound and any impurities based on their mass spectra.
Purity Assessment The purity of a this compound sample is determined from the resulting chromatogram (either HPLC or GC). It is typically calculated using the area percent method, where the area of the main peak corresponding to this compound is expressed as a percentage of the total area of all peaks detected in the chromatogram. This method assumes that all components have a similar response factor in the detector. For higher accuracy, a calibration curve can be generated using certified reference standards.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Methanol |
Environmental and Biochemical Research Perspectives
Bioremediation and Enzymatic Dehalogenation of Related Halogenated Organic Acids
The environmental persistence of halogenated organic compounds, including 3,3-dichloroacrylic acid, has spurred research into bioremediation strategies. A key focus of this research is the enzymatic dehalogenation by microorganisms, which can break the carbon-halogen bond, rendering the compounds less toxic and more amenable to further degradation. While specific studies on the bioremediation of this compound are limited, valuable insights can be drawn from research on structurally similar halogenated organic acids.
A well-studied model for the dehalogenation of acrylic acids is the cis-3-chloroacrylic acid dehalogenase (CaaD). This enzyme is part of a degradation pathway in soil bacteria, such as Pseudomonas pavonaceae, which allows them to utilize compounds like 1,3-dichloropropene (B49464) as a carbon source. The dehalogenation of cis-3-chloroacrylic acid is a critical step in this pathway, converting it to malonate semialdehyde.
Theoretical and experimental studies have provided a detailed understanding of the CaaD catalytic mechanism. The enzyme belongs to the tautomerase superfamily and utilizes a catalytic proline residue at the N-terminus (Pro-1). The proposed mechanism involves the activation of a water molecule by a base in the active site, which then attacks the C3 position of the substrate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form an enol intermediate. This enol is then ketonized to the final product, malonate semialdehyde.
Key amino acid residues in the active site of cis-CaaD play crucial roles in catalysis. While early proposals suggested Glu-114 as the activating base, more recent theoretical studies suggest an alternative mechanism. These studies highlight the importance of other active site residues in substrate positioning and catalysis.
| Active Site Residue | Proposed Function in cis-CaaD Catalysis |
| Pro-1 | May act as a catalytic base to activate a water molecule or as a catalytic acid to protonate C2 of the substrate. |
| Glu-114 | Initially proposed as the base to activate a water molecule for nucleophilic attack. |
| Arg-70 & Arg-73 | Believed to be involved in substrate binding and stabilization of the transition state. |
| His-28 | May assist in positioning the substrate and/or polarizing it through interaction with the carboxylate group. |
This table summarizes the proposed functions of key active site residues in cis-3-chloroacrylic acid dehalogenase based on experimental and theoretical studies.
The microbial degradation of analogous compounds provides a framework for understanding the potential breakdown of this compound. While a specific pathway for 2,3-dichloropropionic acid is not extensively documented, research on haloacid dehalogenases offers significant clues. For instance, some dehalogenases exhibit activity on D,L-2,3-dichloropropionic acid (D,L-2,3-DCP).
One such group of enzymes is the D-specific dehalogenases, which act specifically on the D-enantiomer of haloalkanoic acids. The DehD enzyme from Rhizobium sp. RC1, for example, can dehalogenate D,L-2,3-DCP, presumably at the C2 position. tandfonline.com This stereospecificity is a common feature of microbial dehalogenases and highlights the specialized nature of these enzymes.
The degradation of the closely related 2,2-dichloropropionic acid (dalapon) has been more thoroughly investigated. Several bacterial strains, including species of Pseudomonas, Arthrobacter, and Alcaligenes, have been shown to utilize dalapon (B104946) as a sole carbon source. cdnsciencepub.com The initial step in this degradation is the enzymatic removal of both chlorine atoms to form pyruvate (B1213749), which can then enter central metabolic pathways. academicjournals.org The dehalogenase from Methylobacterium sp. HJ1, for example, converts 2,2-dichloropropionate to pyruvate with the release of two chloride ions. academicjournals.org
| Analogous Compound | Degrading Microorganism(s) | Key Enzyme(s) | Initial Degradation Product(s) |
| D,L-2,3-Dichloropropionic acid | Rhizobium sp. RC1 | D-specific dehalogenase (DehD) | 2-hydroxy-3-chloropropionic acid (presumed) |
| 2,2-Dichloropropionic acid | Methylobacterium sp. HJ1, Pseudomonas sp., Arthrobacter sp. | 2,2-Dichloropropionate dehalogenase | Pyruvate |
| 3-Chloropropionic acid | Pseudomonas sp. B6P | 3-Chloropropionate dehalogenase | 3-Hydroxypropionate |
| cis-3-Chloroacrylic acid | Pseudomonas pavonaceae | cis-3-Chloroacrylic acid dehalogenase | Malonate semialdehyde |
This interactive table presents examples of microorganisms and enzymes involved in the degradation of halogenated organic acids analogous to this compound.
Metabolic Pathways and Biotransformation Studies of Halogenated Compounds
The metabolic fate of halogenated compounds in biological systems is a broad and complex field of study. Biotransformation, the chemical modification of substances by living organisms, is a key process that determines the persistence and toxicity of these compounds. medcraveonline.com Microorganisms, in particular, have evolved a diverse array of enzymes and metabolic pathways to degrade a wide variety of halogenated chemicals.
The initial step in the aerobic degradation of many halogenated aliphatic compounds is often a dehalogenation reaction, catalyzed by enzymes such as haloalkane dehalogenases, haloacid dehalogenases, and haloalcohol dehalogenases. These enzymes can act via hydrolytic, reductive, or oxidative mechanisms. Following the removal of the halogen substituent(s), the resulting non-halogenated intermediate can be more readily assimilated into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water.
For halogenated aromatic compounds, the initial attack often involves dioxygenase enzymes that incorporate one or two hydroxyl groups into the aromatic ring. This hydroxylation increases the reactivity of the ring and facilitates subsequent ring cleavage, a critical step in the degradation pathway. The resulting aliphatic intermediates are then further metabolized.
The study of these metabolic pathways is not only crucial for developing effective bioremediation strategies but also for understanding the potential for microbial adaptation to novel synthetic compounds. The genetic basis of these degradative pathways is often found on mobile genetic elements like plasmids and transposons, which can facilitate the horizontal transfer of catabolic genes between different microbial species, leading to the evolution of new degradation capabilities.
Q & A
Q. What are the common synthetic routes for 3,3-Dichloroacrylic acid in laboratory settings?
The synthesis of this compound typically involves chlorination or hydrolysis of precursor compounds. For example, chlorinated carboxylic acids can be synthesized via reactions of trichloroacetic acid with olefins under controlled conditions . Additionally, hydrolysis of trichlorinated intermediates (e.g., 3,3-dichloropropenoic acid derivatives) under acidic or basic conditions may yield the target compound. Reaction optimization requires careful temperature control and stoichiometric adjustments to minimize side products.
Q. Which analytical techniques are most effective for quantifying this compound in environmental samples?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used due to its sensitivity for polar compounds. Gas chromatography-mass spectrometry (GC-MS) may also be employed after derivatization to enhance volatility . Sample preparation often involves solid-phase extraction (SPE) with anion-exchange cartridges to isolate the acid from complex matrices like stormwater or drinking water. Method validation should include spike-recovery tests and calibration against certified standards.
Q. What physicochemical properties of this compound influence its reactivity in aqueous systems?
The compound’s high polarity, acidity (pKa ~2–3), and electron-withdrawing chlorine substituents make it prone to nucleophilic attack. Its stability in water depends on pH: under alkaline conditions, dechlorination or hydrolysis may occur, while acidic conditions favor protonation and reduced reactivity. These properties necessitate pH-controlled experiments when studying degradation pathways or environmental persistence .
Advanced Research Questions
Q. How can researchers resolve discrepancies in detection limits when analyzing this compound across different matrices?
Matrix effects (e.g., organic matter interference in stormwater) can alter detection limits. To address this, use isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement in MS-based methods . Additionally, method optimization should include matrix-matched calibration curves and cross-validation using alternative techniques (e.g., ion chromatography for anionic species).
Q. What mechanistic insights explain the formation of this compound as a disinfection byproduct (DBP)?
Formation likely involves chlorination of unsaturated organic precursors (e.g., acrylic acid derivatives) during water treatment. Mechanistic studies using model compounds and kinetic modeling can identify reaction pathways. For example, electrophilic addition of chlorine to double bonds, followed by rearrangement, may generate the dichloro-substituted product. Advanced oxidation processes (AOPs) or ozone treatment can be tested to suppress its formation .
Q. How do computational models predict the environmental fate of this compound?
Density functional theory (DFT) calculations can elucidate degradation pathways by analyzing bond dissociation energies and transition states. Molecular dynamics simulations may predict interactions with soil organic matter or aquatic colloids, influencing bioavailability. These models should be validated with experimental half-life data under varying redox and microbial conditions .
Q. What strategies mitigate contradictory results in toxicity assays involving this compound?
Discrepancies often arise from differences in test organisms, exposure durations, or metabolite profiling. Standardize assays using OECD guidelines and include metabolomic analyses to track degradation products. Comparative studies across models (e.g., Daphnia magna vs. zebrafish embryos) can clarify species-specific responses. Dose-response curves should account for sublethal effects (e.g., oxidative stress biomarkers) .
Methodological Considerations
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis side reactions.
- Analysis : Use tandem MS (e.g., LC-MS/MS) for trace-level quantification in biological matrices.
- Data Interpretation : Apply multivariate statistics to distinguish environmental sources or degradation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
